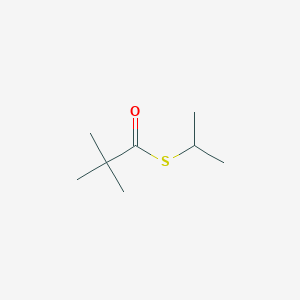

S-Propan-2-yl 2,2-dimethylpropanethioate

Description

Properties

CAS No. |

60718-20-9 |

|---|---|

Molecular Formula |

C8H16OS |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

S-propan-2-yl 2,2-dimethylpropanethioate |

InChI |

InChI=1S/C8H16OS/c1-6(2)10-7(9)8(3,4)5/h6H,1-5H3 |

InChI Key |

HWFKEUHUCAMWLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A prominent method for synthesizing S-propan-2-yl 2,2-dimethylpropanethioate involves silylation-mediated thioesterification, as demonstrated in the preparation of macrobicyclic thiolincosamine derivatives. In this approach, an alcohol precursor undergoes reaction with bis(trimethylsilyl)sulfide (TMS~2~S) in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction proceeds via activation of the hydroxyl group by TMSOTf, a strong Lewis acid, which converts the alcohol into a triflate intermediate. Subsequent nucleophilic displacement by TMS~2~S introduces the thioester functionality (Figure 1).

- Substrate Preparation : A pressure vessel is charged with the alcohol precursor (e.g., (2R,3R,4S,5S,6R)-3,4,5-tris(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl) dissolved in anhydrous dichloromethane.

- Reagent Addition : TMS~2~S (2.2 equiv.) and TMSOTf (0.6 equiv.) are introduced under an inert atmosphere.

- Reaction Conditions : The mixture is heated to 80°C for 18 hours, enabling complete conversion to the thioester.

- Workup : The reaction is quenched with saturated sodium bicarbonate, and the product is extracted with dichloromethane, dried over sodium sulfate, and purified via chromatography.

This method achieves high regioselectivity and is compatible with sensitive substrates due to the mild nature of silylating agents. However, the requirement for specialized reagents and prolonged reaction times may limit scalability.

Optimization and Challenges

Key considerations for optimizing this route include:

- Temperature Control : Elevated temperatures (80°C) are necessary to overcome the kinetic barrier of silyl group transfer.

- Moisture Sensitivity : Strict anhydrous conditions are critical to prevent hydrolysis of TMS~2~S or TMSOTf.

- Purification : Flash column chromatography is often required to isolate the thioester from silylated byproducts.

Isothiouronium Salt Activation

Principle and Application

Recent advances in thioester synthesis leverage isothiouronium salts to activate carboxylic acids for subsequent coupling with thiols. For this compound, this method involves converting 2,2-dimethylpropanoic acid into its isothiouronium derivative, which then reacts with propan-2-yl thiol (Figure 2).

- Acid Activation : 2,2-Dimethylpropanoic acid is treated with an isothiouronium-forming reagent (e.g., 2-chloro-1,3-dimethylimidazolinium chloride) in the presence of a base.

- Thiol Coupling : Propan-2-yl thiol is introduced to the activated intermediate, facilitating nucleophilic substitution at the thiocarbonyl center.

- Isolation : The product is extracted into an organic solvent, washed to remove salts, and concentrated under reduced pressure.

This method offers operational simplicity and avoids the use of volatile acyl chlorides. However, the availability and stability of propan-2-yl thiol pose practical challenges due to its propensity for oxidation and malodorous nature.

Advantages Over Traditional Methods

- Mild Conditions : Reactions typically proceed at room temperature, minimizing thermal decomposition.

- Broad Substrate Scope : Compatible with sterically hindered carboxylic acids, such as 2,2-dimethylpropanoic acid.

Acyl Chloride–Thiol Coupling

Classical Synthesis Route

The direct reaction of 2,2-dimethylpropanoyl chloride with propan-2-yl thiol represents a straightforward route to this compound. This method employs standard nucleophilic acyl substitution (Figure 3):

Procedure :

- Reagent Mixing : Equimolar quantities of 2,2-dimethylpropanoyl chloride and propan-2-yl thiol are combined in anhydrous tetrahydrofuran.

- Base Addition : A tertiary amine (e.g., triethylamine) is added to scavenge HCl, driving the reaction to completion.

- Workup : The mixture is filtered to remove amine salts, and the thioester is purified via distillation or chromatography.

While this method is rapid and high-yielding, the handling of acyl chlorides and thiols necessitates stringent safety measures due to their corrosive and toxic properties.

Scalability and Industrial Relevance

Industrial-scale production often employs continuous-flow reactors to enhance safety and efficiency. For example, a two-stage system separates the exothermic acyl chloride formation (from 2,2-dimethylpropanoic acid and thionyl chloride) from the thiol coupling step, minimizing side reactions.

Comparative Analysis of Synthetic Methods

Experimental Optimization and Troubleshooting

Enhancing Thiol Stability

Propan-2-yl thiol is prone to oxidation, forming disulfide byproducts. Strategies to mitigate this include:

Purification Techniques

- Distillation : Effective for large-scale preparations, though limited by the thermal stability of the thioester.

- Chromatography : Silica gel chromatography with hexane–ethyl acetate gradients resolves thioesters from polar impurities.

Applications in Organic Synthesis

This compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions: : S-Propan-2-yl 2,2-dimethylpropanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemistry: : In chemistry, S-Propan-2-yl 2,2-dimethylpropanethioate is used as a reagent in various organic synthesis reactions. Its unique structural properties make it a valuable intermediate in the synthesis of complex organic molecules .

Biology and Medicine: : In biology and medicine, this compound is studied for its potential therapeutic applications. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of S-Propan-2-yl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

S-Propan-2-yl 2,2-Dimethylpropanethioate

- Functional group : Thioester (–SC(O)–).

- Reactivity : High susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions), making it useful in dynamic covalent chemistry.

O-Propyl S-2-Dimethylaminoethyl Ethylphosphonothiolate ()

- Functional group: Phosphonothiolate (–P(O)(S)–).

- Reactivity: Resistant to hydrolysis but highly toxic; used in organophosphorus chemistry and nerve agent analogs .

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) ()

Molecular and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | C₉H₁₆OS | 160.29 | ~180–200 (est.) | Low in water |

| O-Propyl S-2-dimethylaminoethyl ethylphosphonothiolate | C₉H₂₂NO₂PS | 247.31 | >250 | Organic solvents |

| Benzilic Acid | C₁₄H₁₂O₃ | 228.24 | 150–152 (dec.) | Moderate in ethanol |

Key Notes:

Stability and Degradation

- Thioesters : Degrade in alkaline conditions to carboxylic acids and thiols.

- Phosphonothiolates: Stable under acidic conditions but hydrolyze in basic media to phosphonic acids and thiols .

- Benzilic Acid : Stable crystalline solid; decomposes upon heating .

Q & A

Q. How can spectroscopic methods be systematically applied to characterize S-Propan-2-yl 2,2-dimethylpropanethioate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments and carbon frameworks. Compare chemical shifts with analogous thioesters (e.g., δ ~2.5–3.0 ppm for thiocarbonyl groups).

- Infrared (IR) Spectroscopy : Confirm the thiocarbonyl (C=S) stretch at ~1100–1250 cm and ester C-O stretches at ~1200–1300 cm.

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Cross-validate results with computational predictions (e.g., density functional theory (DFT)-derived spectra) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods (per PROC15 laboratory reagent protocols) to mitigate inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers away from oxidizers and heat sources (stability data from PC21 classification) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels.

Q. How can common impurities in this compound synthesis be identified and quantified?

Methodological Answer:

- Chromatographic Techniques : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV/Vis or mass detectors. Optimize mobile phases (e.g., acetonitrile/water gradients) for separation.

- Calibration Curves : Prepare standard solutions of suspected byproducts (e.g., unreacted thiols) for quantitative analysis.

- Limit of Detection (LOD) : Validate sensitivity using signal-to-noise ratios ≥3:1 .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound?

Methodological Answer:

- Factorial Design : Evaluate factors like temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and reaction time (2–12 hrs). Use ANOVA to identify significant interactions .

- Orthogonal Design : Reduce experimental runs while testing multiple variables (e.g., solvent polarity, stoichiometry). Apply regression analysis to model yield responses .

- Process Validation : Replicate optimal conditions in triplicate to confirm reproducibility (±5% error tolerance).

Q. How can discrepancies between experimental and computational reactivity data for this compound be resolved?

Methodological Answer:

- Data Reconciliation : Compare DFT-calculated activation energies with experimental Arrhenius plots. Adjust computational parameters (e.g., basis sets, solvation models) to align results.

- Sensitivity Analysis : Test the impact of minor structural variations (e.g., substituent effects) on reactivity predictions.

- Experimental Validation : Use isotopic labeling (e.g., deuterated analogs) to trace reaction pathways .

Q. What methodologies are suitable for studying the reaction kinetics of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Stopped-Flow Kinetics : Monitor rapid thiocarbonyl interactions with nucleophiles (e.g., amines) in real time.

- Pseudo-First-Order Conditions : Fix nucleophile concentration in excess (≥10× substrate) to simplify rate law derivation.

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants .

Q. How can computational modeling predict the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in explicit solvent models (e.g., water, buffers).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Map free-energy surfaces for proton transfer and bond cleavage steps.

- Experimental Correlation : Validate predictions with HPLC-monitored degradation studies at pH 2–12 .

Data Analysis & Validation

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to raw material purity, reaction parameters, and yield data.

- Control Charts : Track process stability using X-bar and R charts for critical parameters (e.g., temperature, catalyst activity).

- Design of Experiments (DoE) : Implement response surface methodology (RSM) to minimize variability .

Q. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) elucidate the metabolic fate of this compound in biological systems?

Methodological Answer:

- Synthesis of Labeled Analogs : Incorporate C at the thiocarbonyl carbon or H in the isopropyl groups.

- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in in vitro models (e.g., liver microsomes).

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Q. What strategies reconcile conflicting data in the literature regarding the thiocarbonyl reactivity of this compound?

Methodological Answer:

- Systematic Review : Tabulate reported reaction conditions, solvents, and analytical methods to identify confounding variables.

- Meta-Analysis : Use fixed- or random-effects models to quantify heterogeneity across studies.

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., IUPAC-recommended protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.